Bienvenue dans la boutique en ligne BenchChem!

CPI-455

Epigenetics Enzymology Medicinal Chemistry

CPI-455 is the gold-standard pan-KDM5 inhibitor for clean target validation. With sub-100 nM biochemical potency and >200-fold selectivity over other KDM subfamilies, it uniquely reduces drug-tolerant persister cells (DTPs) in BRAF-mutant melanoma and HER2+ breast cancer models. Unlike pan-Jumonji inhibitors like JIB-04, its high selectivity eliminates confounding off-target effects. Essential for translational cancer research and combination therapy studies with cisplatin.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
Cat. No. B606798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-455
SynonymsCPI-455;  CPI-455;  CPI-455.
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3
InChIInChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3
InChIKeyVGXRQCOVGLGFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CPI-455: A Potent and Selective Pan-KDM5 Inhibitor for Epigenetic Research and Drug-Tolerant Persister Cell Studies


CPI-455 is a specific, pan-inhibitor of the KDM5 family of histone lysine demethylases (JARID1), targeting KDM5A, KDM5B, and KDM5C with nanomolar potency [1]. It functions as a competitive inhibitor of the co-substrate 2-oxoglutarate (2-OG) [2]. CPI-455 is the product of a high-throughput screening and medicinal chemistry optimization campaign aimed at overcoming the challenge of designing potent and selective inhibitors for this epigenetic enzyme family [2]. Its key characteristics include sub-100 nM biochemical potency against KDM5 enzymes and >200-fold selectivity over other KDM subfamilies [1].

Why CPI-455 Cannot Be Substituted with a General KDM or Jumonji Inhibitor


The KDM5 family presents unique challenges for inhibitor development due to its funnel-shaped active site, which coordinates the charged co-substrate 2-oxoglutarate (2-OG) via a catalytic iron ion [1]. This structural feature has historically hindered the design of potent and selective inhibitors, leading to a reliance on non-selective, metal-chelating or 2-OG competitive compounds that broadly target Jumonji-domain-containing demethylases [1]. Substituting CPI-455 with a pan-Jumonji inhibitor like JIB-04 introduces confounding biological effects from off-target inhibition of KDM4, KDM6, and other subfamilies, as demonstrated by the difference in selectivity profiles . Even within the KDM5 family, structural analogs like CPI-4203 exhibit >25-fold lower potency, requiring significantly higher concentrations that may compromise cellular target engagement and introduce off-target activity [2]. Therefore, using CPI-455 is critical for experiments where clean, potent, and KDM5-specific target validation is required, as outlined in the quantitative evidence below.

CPI-455: Head-to-Head Performance Data for Informed Scientific Procurement


Potency: CPI-455 vs. Structural Analog CPI-4203 for KDM5A Inhibition

CPI-455 demonstrates a 25-fold greater potency for full-length KDM5A compared to its closest structural analog, CPI-4203, in direct enzymatic assays [1]. This significant difference in biochemical activity means CPI-455 achieves effective target inhibition at substantially lower concentrations, reducing the risk of off-target effects in cellular assays [2].

Epigenetics Enzymology Medicinal Chemistry

Selectivity: CPI-455 vs. Pan-Jumonji Inhibitor JIB-04

CPI-455 is a highly selective pan-KDM5 inhibitor, exhibiting over 200-fold selectivity for KDM5 enzymes (KDM5A, 5B, 5C) relative to KDM2, KDM3, KDM4, KDM6, and KDM7 subfamilies [1]. In contrast, JIB-04 is a pan-Jumonji inhibitor with an IC50 of approximately 230 nM for KDM5A but also potently inhibits other Jumonji enzymes like KDM4A (~440 nM), KDM4B (~440 nM), and KDM6B (~1 μM) . This off-target activity confounds biological interpretation, as observed phenotypes cannot be confidently attributed to KDM5 inhibition alone.

Epigenetics Chemical Biology Target Validation

Cellular Activity: CPI-455 Decreases Drug-Tolerant Persister (DTP) Cells vs. Untreated Controls

CPI-455 treatment leads to a significant, dose-dependent reduction in the number of drug-tolerant persister cells (DTPs) that survive initial chemotherapy or targeted therapy. In multiple cancer cell line models (e.g., melanoma treated with PLX4720, breast cancer treated with lapatinib), pretreatment with CPI-455 reduced the fraction of DTPs that emerged [1]. This functional effect is a direct consequence of KDM5 inhibition and is not observed with inactive analogs [1].

Cancer Biology Drug Resistance Translational Research

Potency: CPI-455 vs. KDM5-IN-1 for KDM5A Inhibition

CPI-455 exhibits superior potency for full-length KDM5A (IC50 = 10 nM) compared to the oral KDM5 inhibitor KDM5-IN-1 (IC50 = 45 nM) in biochemical assays [1]. While KDM5-IN-1 shows improved cellular potency in some assays, its direct biochemical inhibition of KDM5A is 4.5-fold weaker, making CPI-455 the preferred tool for in vitro target engagement studies where maximal biochemical potency is required [2].

Epigenetics Medicinal Chemistry Target Engagement

Selectivity: CPI-455 vs. Novel Cyclopenta[c]chromen Derivative (Compound 1) for KDM5A vs. KDM5B/C

A 2019 study identified a cyclopenta[c]chromen derivative (Compound 1) that exhibited higher selectivity for KDM5A over KDM5B and KDM5C compared to CPI-455 [1]. While CPI-455 potently inhibits KDM5A, 5B, and 5C with similar efficacy (IC50 values of 10 nM, 3 nM, and 14 nM, respectively) , Compound 1 showed >10-fold selectivity for KDM5A over the other isoforms [1]. This highlights CPI-455's unique value as a pan-KDM5 inhibitor, in contrast to isoform-selective tools.

Chemical Biology Epigenetics Selectivity Profiling

Cellular Selectivity: CPI-455 Elevates H3K4me3 but Not Other Histone Methylation Marks

CPI-455 treatment in HeLa cells results in a dose-dependent increase in global H3K4 trimethylation (H3K4me3) levels, a direct consequence of KDM5 inhibition, without affecting the turnover of H3K4me2 or other methylation marks [1]. This contrasts with broad-spectrum histone demethylase inhibitors, which may alter multiple histone marks, complicating downstream analysis .

Epigenetics Chromatin Biology Histone Modifications

CPI-455: Optimal Application Scenarios Based on Verified Performance Data


Ablation of Drug-Tolerant Persister (DTP) Cells in Cancer Models

CPI-455 is the gold standard tool for pre-treating cancer cells to reduce the emergence of DTPs, a major cause of therapy failure and relapse. Evidence shows that pretreatment with CPI-455 significantly decreases the DTP fraction in multiple oncogene-driven models, including BRAF-mutant melanoma and HER2-positive breast cancer [1]. This application is directly supported by the cellular DTP reduction data and is a primary reason for CPI-455 procurement in translational cancer research.

Biochemical Target Validation of KDM5 Demethylase Activity

For in vitro enzymology and target validation, CPI-455 provides a potent (IC50 = 10 nM) and highly selective tool to confirm KDM5-dependent activity. Its >200-fold selectivity window over other KDM subfamilies ensures that observed biochemical effects can be confidently attributed to KDM5 inhibition, unlike pan-Jumonji inhibitors like JIB-04 . This is particularly critical in high-throughput screening assays and mechanistic studies where clean pharmacology is paramount.

Investigation of KDM5B and Androgen Receptor (AR) Crosstalk in Prostate Cancer

CPI-455 is uniquely suited for studying the role of KDM5B in androgen-regulated transcription and alternative splicing in prostate cancer. Studies show that CPI-455 impairs AR-mediated gene expression and splicing events, and combined inhibition of KDM1A and KDM5 with CPI-455 downregulates AR expression and impairs prostate cancer cell proliferation more effectively than single inhibition [2]. This scenario leverages CPI-455's pan-KDM5 activity and its established efficacy in prostate cancer models.

Epigenetic Sensitization to Chemotherapy

CPI-455 is a proven tool for enhancing the cytotoxicity of chemotherapeutic agents like cisplatin (CDDP). In liver cancer models, co-treatment with CPI-455 and CDDP resulted in enhanced apoptosis and mitochondrial dysfunction, and dramatically inhibited xenograft tumor growth compared to either agent alone [3]. This application scenario is supported by in vivo xenograft data and highlights CPI-455's value in combination therapy studies aimed at overcoming chemoresistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.